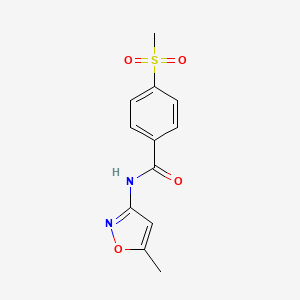

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiarrhythmic Activity

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide derivatives have been explored for their class III antiarrhythmic activity. These compounds exhibit potent activity by blocking the delayed rectifier potassium current (IK) in isolated myocytes and significantly prolonging the action potential duration. This action has implications for treating arrhythmias, as demonstrated in studies where compounds successfully terminated ventricular fibrillation in anesthetized dogs, restoring sinus rhythm without affecting conduction (Ellingboe et al., 1992).

Antitubercular Activity

A series of this compound derivatives have been synthesized and evaluated for their antitubercular activity. These compounds, when screened against Mycobacterium tuberculosis, demonstrated promising results, suggesting their potential as antitubercular agents. This opens up new avenues for the development of novel therapeutics against tuberculosis (Dighe et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of this compound derivatives has shown that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria. Additionally, they have demonstrated antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry has been exploited to create new compounds with potential medicinal applications. For instance, derivatives have been synthesized that show promise as PI3K inhibitors and anticancer agents, contributing to the expanding arsenal of cancer therapeutics (Shao et al., 2014). Similarly, the synthesis of indapamide derivatives from this compound highlights the compound's utility in developing pro-apoptotic agents for cancer treatment (Yılmaz et al., 2015).

Mécanisme D'action

Mode of Action

It’s known that the compound’s supramolecular structure and crystallization mechanism are influenced by the side-chain substituents . The presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound .

Action Environment

The action of N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound . These factors can modulate the competition between amide-containing isoxazole compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)13-12(15)9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPINKVINOXHURI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,12R,13R,14S,15Z)-15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B2378392.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)

![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)